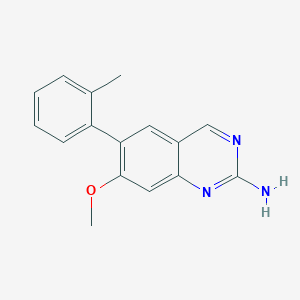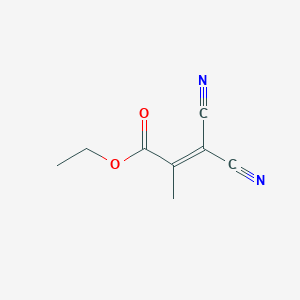
Tetracene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracene-2,3-dicarbonitrile is an organic compound with the molecular formula C20H10N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 2 and 3 positions of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetracene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with cyanating agents. One common method includes the use of 2,3-dibromonaphthalene as a starting material, which undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Tetracene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of naphthalenediimines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaCN in DMF, Grignard reagents in ether.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Naphthalenediimines.
Substitution: Substituted naphthalene derivatives.
Applications De Recherche Scientifique
Tetracene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tetracene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it can induce apoptosis in cancer cells. The cyano groups in the compound also play a crucial role in its reactivity, facilitating interactions with various biomolecules .
Comparaison Avec Des Composés Similaires
- 1,2-Dicyanobenzene
- 1,4-Dicyanobenzene
- 2,3-Naphthalenedicarbonitrile
- 2,3-Naphthalocyanine
Comparison: Compared to other similar compounds, Tetracene-2,3-dicarbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science. Additionally, its ability to intercalate into DNA sets it apart from other dicyano compounds, highlighting its potential in medicinal chemistry .
Propriétés
Numéro CAS |
127587-54-6 |
|---|---|
Formule moléculaire |
C20H10N2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
tetracene-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H10N2/c21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22/h1-10H |
Clé InChI |
NCXFOOVVESLXRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C4C=C(C(=CC4=CC3=CC2=C1)C#N)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2',2'',2'''-[Methanediylbis(benzene-4,1-diylnitrilo)]tetraethanol](/img/structure/B8628268.png)


![benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate](/img/structure/B8628287.png)





![N-[4-(3,3,3-Trifluoropropoxy)benzoyl]glycine](/img/structure/B8628320.png)
